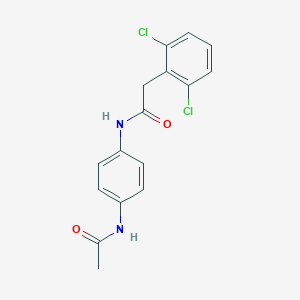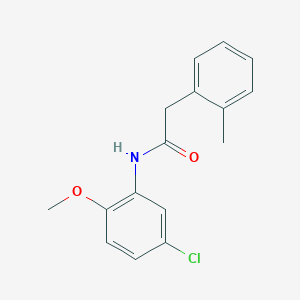
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that promote inflammation, pain, and fever.
Mécanisme D'action
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By blocking the production of prostaglandins, diclofenac reduces inflammation, pain, and fever. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide is a selective inhibitor of COX-2, which is the isoform of the enzyme that is induced during inflammation.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has several advantages for use in laboratory experiments, including its well-established pharmacological effects, its availability in various formulations, and its relatively low cost. However, diclofenac has several limitations, including its potential for non-specific effects, its potential for toxicity at high doses, and its potential for interference with other experimental assays.
Orientations Futures
There are several areas of research that could be explored in the future with regard to diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than diclofenac. Another area of interest is the investigation of the potential of diclofenac as an anticancer agent, as it has been shown to have cytotoxic effects on cancer cells in vitro. Additionally, the use of diclofenac as a model compound for the development of novel anti-inflammatory drugs could be explored further.
Méthodes De Synthèse
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide can be synthesized through a multistep process starting from 2,6-dichloroaniline and 4-acetamidophenol. The first step involves the formation of a diazonium salt intermediate, which is then coupled with 4-acetamidophenol to yield the target compound. The final step involves the acetylation of the amine group to form the acetamide derivative.
Applications De Recherche Scientifique
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to be effective in reducing pain and inflammation associated with acute injuries, such as sprains, strains, and contusions.
Propriétés
Formule moléculaire |
C16H14Cl2N2O2 |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)19-11-5-7-12(8-6-11)20-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
AOIFBSZZHTUCOQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)



![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



